(3-Bromophenyl)(2,4,5-trimethylphenyl)methanol

Description

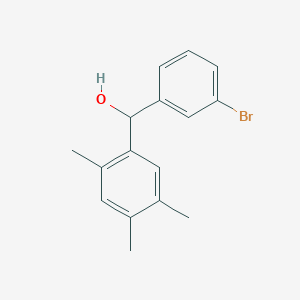

(3-Bromophenyl)(2,4,5-trimethylphenyl)methanol is a brominated aromatic alcohol characterized by a central methanol group attached to two substituted phenyl rings: a 3-bromophenyl group and a 2,4,5-trimethylphenyl group. This compound’s structure combines steric bulk from the trimethylphenyl substituents with the electron-withdrawing bromine atom, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

(3-bromophenyl)-(2,4,5-trimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c1-10-7-12(3)15(8-11(10)2)16(18)13-5-4-6-14(17)9-13/h4-9,16,18H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTPVIHTLWAYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(C2=CC(=CC=C2)Br)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(2,4,5-trimethylphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 2,4,5-trimethylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-Bromophenyl)(2,4,5-trimethylphenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (3-Bromophenyl)(2,4,5-trimethylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated phenyl derivatives on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(2,4,5-trimethylphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs and their substituent differences:

Key Observations :

Physicochemical Properties

Available data on related compounds suggest trends in physical properties:

Notes:

- The iodonium triflate analog (3-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate has a melting point of 170°C and methanol solubility, suggesting that methanol derivatives may share similar solubility profiles.

- Steric effects from trimethyl groups may reduce solubility in non-polar solvents compared to less substituted analogs.

Comparison with Analogs :

- (3-Bromo-4-chlorophenyl)methanol and (3-Bromo-4-methoxyphenyl)methanol likely undergo similar bromination steps, with additional functionalization (chlorination, methoxylation) at the para position.

Biological Activity

(3-Bromophenyl)(2,4,5-trimethylphenyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The molecular formula of this compound is C16H17BrO. The compound features a bromine atom attached to a phenyl ring and a methanol group attached to a trimethylphenyl ring. This unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has been studied for its effectiveness against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest it may inhibit the proliferation of cancer cells.

Antimicrobial Activity

A study highlighted the antimicrobial properties of methanol extracts containing similar phenolic compounds. For instance, extracts were tested against common pathogens such as E. coli and S. aureus, showing significant antibacterial activity .

Anticancer Activity

Research on related compounds has indicated potential anticancer properties. For example, phenolic compounds have shown inhibitory effects on cancer cell lines such as HeLa and A549. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 25 | |

| A549 | 30 |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors influencing cellular signaling pathways.

Case Studies

- Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various phenolic compounds, including this compound. The results showed that this compound had a comparable efficacy to established antibiotics against resistant strains .

- Anticancer Studies : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of HeLa cells by inducing apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.